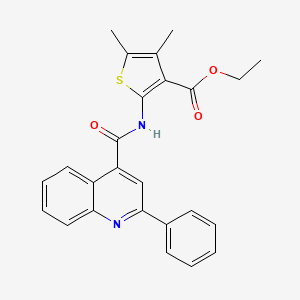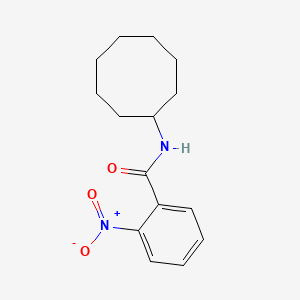
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, were synthesized and evaluated for their antibacterial potentials. Compound 8g bearing a 2-methylphenyl group showed notable activity against several bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds are considered moderate inhibitors, particularly effective against Gram-negative bacterial strains (Iqbal et al., 2017).
Bioactive Compound Synthesis
- Synthesis in Carbohydrate Chemistry : The synthesis of a related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor, highlights its use in carbohydrate chemistry. The Fsec group was designed for the protection of hydroxyl groups and showed stability under acidic conditions. This compound was used in synthesizing 6-aminohexyl galabioside, demonstrating its utility in complex carbohydrate synthesis (Spjut et al., 2010).
Pharmacological Potential
- Antithrombotic Properties : Compounds structurally related to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, such as SSR182289A, have been studied for their antithrombotic properties. SSR182289A, a novel thrombin inhibitor, demonstrated potent oral antithrombotic properties in various animal thrombosis models, suggesting the potential therapeutic applications of similar compounds in treating thrombosis-related conditions (Lorrain et al., 2003).
Enzyme Inhibition
- Activity Against Cholinesterase : A series of N-substituted derivatives, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide, were synthesized and displayed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests the potential of compounds like 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide in developing treatments for diseases related to cholinesterase inhibition (Khalid, 2012).
Anti-Cancer Activity
- Activity Against Breast Cancer : Novel derivatives, including 1,2-dihydropyridines and thiophenes with a sulfone moiety, have shown promising in-vitro anticancer activity against human breast cancer cell lines. Some compounds exhibited better activity than Doxorubicin, a reference drug. This indicates the potential use of similar compounds in cancer therapy (Al-Said et al., 2011).
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNJWNMHANVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

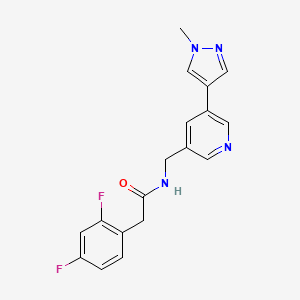
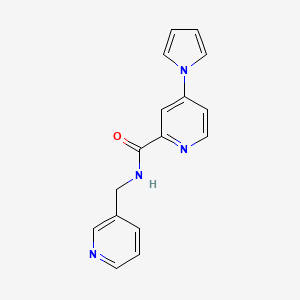
![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)


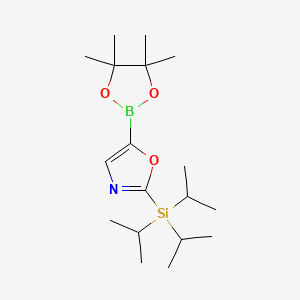
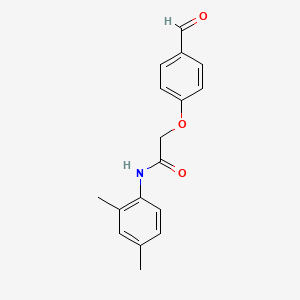


![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)
